molecular formula C21H17ClN2O5S B2581828 [2-[2,3-Dihydro-1,4-benzodioxin-6-yl(thiophen-2-ylmethyl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate CAS No. 926609-88-3

[2-[2,3-Dihydro-1,4-benzodioxin-6-yl(thiophen-2-ylmethyl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate

Cat. No.: B2581828
CAS No.: 926609-88-3
M. Wt: 444.89
InChI Key: YEXHFOKXMPREIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [2-[2,3-Dihydro-1,4-benzodioxin-6-yl(thiophen-2-ylmethyl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate is a structurally complex molecule combining a 2,3-dihydro-1,4-benzodioxin core with a thiophen-2-ylmethylamino-oxoethyl linker and a 6-chloropyridine-3-carboxylate ester moiety.

Properties

IUPAC Name

[2-[2,3-dihydro-1,4-benzodioxin-6-yl(thiophen-2-ylmethyl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O5S/c22-19-6-3-14(11-23-19)21(26)29-13-20(25)24(12-16-2-1-9-30-16)15-4-5-17-18(10-15)28-8-7-27-17/h1-6,9-11H,7-8,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEXHFOKXMPREIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N(CC3=CC=CS3)C(=O)COC(=O)C4=CN=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound “[2-[2,3-Dihydro-1,4-benzodioxin-6-yl(thiophen-2-ylmethyl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate” represents a novel chemical entity with potential biological applications. This article reviews its biological activity, focusing on its anticancer properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzodioxin moiety, a thiophenyl group, and a chloropyridine ring. Its molecular formula is C21H20N2O5SC_{21}H_{20}N_2O_5S with a molecular weight of approximately 412.5 g/mol. The presence of these functional groups suggests potential interactions with biological targets, particularly in cancer therapy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the benzodioxin and thiophene frameworks. For instance, derivatives of these compounds have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells.

Case Studies and Research Findings

  • Cytotoxicity Assays :
    • A study evaluating the cytotoxicity of related compounds demonstrated that certain derivatives displayed IC50 values as low as 2.32μg/mL2.32\,\mu g/mL against MCF-7 cells, indicating potent activity .
    • The mechanism of action involved induction of apoptosis as evidenced by increased levels of pro-apoptotic markers such as Bax and caspase 9 in treated cells .
  • Selectivity :
    • Compounds similar to the target compound exhibited selective toxicity towards cancer cells compared to normal cells. This selectivity is crucial for minimizing side effects during treatment .
  • Mechanism of Action :
    • The anticancer activity is believed to stem from the ability of these compounds to induce cell cycle arrest at critical phases (S and G2/M), thus inhibiting proliferation .
    • Additionally, studies have indicated that these compounds can down-regulate key survival pathways in cancer cells, enhancing their therapeutic efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of this class of compounds:

Structural Feature Effect on Activity
Presence of benzodioxinEnhances cytotoxicity against cancer cells
Thiophenyl substitutionIncreases selectivity towards malignant cells
Chloropyridine ringModulates interaction with biological targets

In Vivo Studies

In vivo studies using tumor-bearing mice models have shown that certain derivatives can effectively target tumor cells while sparing normal tissues. This targeting capability is essential for developing effective cancer therapies with reduced systemic toxicity .

Comparison with Similar Compounds

Data Table: Key Parameters of Compared Compounds

Parameter Target Compound Compound A Compound B
Molecular Formula C₂₃H₂₀ClN₂O₅S (hypothetical) C₂₃H₂₅N₃O₃ C₁₀H₁₀O₄
Molecular Weight ~479.94 g/mol 391.46 g/mol 194.19 g/mol
Key Substituents Thiophene, 6-Cl-pyridine Dimethylaminomethylphenyl, methoxy Acetic acid
Reported Activity Not available Research use only Anti-inflammatory (Ibuprofen-like)
Therapeutic Potential Inferred: Anti-inflammatory, CNS modulation Kinase inhibition? NSAID analog

Research Implications and Limitations

  • Gaps: No direct pharmacological or crystallographic data exists for the target compound in the provided evidence. Structural analogs suggest plausible applications, but experimental validation is critical.
  • Methodology : SHELX-based crystallography () and synthetic routes for benzodioxin derivatives () provide frameworks for future studies.
  • Safety : The thiophene moiety may pose metabolic risks (e.g., hepatotoxicity), warranting toxicity profiling .

Q & A

Q. What techniques validate the compound’s role in multi-component reactions (e.g., Petasis reactions)?

  • Methodological Answer : Use HFIP as a solvent to enhance electrophilicity of intermediates. Characterize products via HRMS and 2D NMR (e.g., HSQC, HMBC) to confirm regioselectivity. A study achieved 22% yield of a related benzothiophene derivative using 3 Å molecular sieves to absorb water .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.